Unii-6FH145297U
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Overview
Description
Acetate salt of Ametantrone, a topoisomerase II inhibitor of the anthrapyrazole family that causes covalent cross-links in DNA.
Scientific Research Applications
Preparation and Study of UNx Thin Films :
- Thin films of UN and U2N3 were prepared by reactive DC sputtering of U in N2-containing atmosphere. The study focused on the composition and electronic properties of these films (Black et al., 2001).
Advances in the Synthesis of Inorganic Nanoparticles :
- This research highlights the development of novel materials, including inorganic nanoparticles, which is crucial for advancements in areas such as the electronics industry (Cushing et al., 2004).
University Nanosat Program Capability Demonstration Vehicle
:
- The University Nanosat Program (UNP) emphasizes the training of aerospace professionals and the opportunity to infuse aerospace institutions with next-generation technologies (Hunyadi et al., 2004).
Structural, Electronic, and Thermodynamic Properties of UN :
- A comprehensive study on the properties of Uranium Mononitride (UN), using the local-density approximation and the generalized gradient approximation, to understand its electronic and thermodynamic behavior (Lu et al., 2010).
Rapid Estimation of Elastic Constants by Molecular Dynamics Simulation :
- The study proposes an efficient simulation approach under constant external stress and temperature, to sample the elastic properties of materials like Ni crystal (Shinoda et al., 2004).
Educational Programs for Translating Research into Innovations :
- This paper discusses the role of educational programs in translating scientific research into practical innovations, emphasizing the importance of training and support in STEM fields (Giordan et al., 2011).
properties
CAS RN |
70711-40-9 |
---|---|
Product Name |
Unii-6FH145297U |
Molecular Formula |
C26H36N4O8 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
acetic acid;1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4.2C2H4O2/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30;2*1-2(3)4/h1-6,23-28H,7-14H2;2*1H3,(H,3,4) |
InChI Key |
IGCAUIJHGNYDKE-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCC[NH2+]CCO)NCC[NH2+]CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
64862-96-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate ametantrone ametantrone diacetate ametantrone ion (1-) HAQ NSC 196473 NSC 287513 NSC-196473 NSC-287513 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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